2-(2,4,5-Trifluorophenyl)pyrrolidine
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Overview
Description
2-(2,4,5-Trifluorophenyl)pyrrolidine is a fluorinated organic compound with the molecular formula C10H10F3N. This compound features a pyrrolidine ring substituted with a trifluorophenyl group at the 2-position. The presence of fluorine atoms imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trifluorophenyl)pyrrolidine typically involves the reaction of 2,4,5-trifluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes:
Condensation Reaction: Reacting 2,4,5-trifluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst.
Cyclization: The intermediate formed undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a hydrogenation catalyst to facilitate the reaction.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,5-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluorophenyl ketones, while substitution reactions can produce various substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2,4,5-Trifluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine: A basic structure without fluorine substitution.
2-(2,3,5-Trifluorophenyl)pyrrolidine: A similar compound with different fluorine substitution patterns.
2-(2,4,6-Trifluorophenyl)pyrrolidine: Another isomer with fluorine atoms at different positions.
Uniqueness: 2-(2,4,5-Trifluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
1270540-72-1 |
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Molecular Formula |
C10H10F3N |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
2-(2,4,5-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-7-5-9(13)8(12)4-6(7)10-2-1-3-14-10/h4-5,10,14H,1-3H2 |
InChI Key |
FQDLLPZPPGAYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
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